O-(but-2-en-1-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(but-2-en-1-yl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH2OH group, which is a functional group containing both an amine and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(but-2-en-1-yl)hydroxylamine can be achieved through O-alkylation of hydroxylamines. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach is the palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
the general principles of hydroxylamine synthesis, such as the Raschig process, could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
O-(but-2-en-1-yl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: Hydroxylamines can be oxidized to nitrones or oximes.
Reduction: Hydroxylamines can be reduced to amines.
Substitution: Hydroxylamines can participate in substitution reactions, such as O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation reactions.
Reducing agents: Hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.
Substitution reagents: Aryl chlorides, bromides, and iodides for O-arylation reactions.
Major Products Formed
The major products formed from these reactions include nitrones, oximes, and substituted hydroxylamines .
Scientific Research Applications
O-(but-2-en-1-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: Hydroxylamines are used as mutagenic agents in biological research to introduce mutations in DNA.
Industry: Hydroxylamines are used as reducing agents and antioxidants in various industrial processes.
Mechanism of Action
The mechanism of action of O-(but-2-en-1-yl)hydroxylamine involves its ability to act as a nucleophile. The oxygen atom of the hydroxylamine group can attack electrophilic centers, leading to the formation of various products. This nucleophilic behavior is facilitated by the presence of the electron-donating hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(but-2-en-1-yl)hydroxylamine include:
Uniqueness
This compound is unique due to its specific structure, which includes a but-2-en-1-yl group.
Properties
Molecular Formula |
C4H9NO |
---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
O-[(E)-but-2-enyl]hydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-2-3-4-6-5/h2-3H,4-5H2,1H3/b3-2+ |
InChI Key |
AVOLOKVRRCUCCH-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CON |
Canonical SMILES |
CC=CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.